3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thienopyrimidinone class, which is known for its diverse pharmacological properties, including antimicrobial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzylamine with a thieno[3,2-d]pyrimidine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[3,2-d]pyrimidin-4(3H)-one derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidinones, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s antimicrobial properties make it useful in the development of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to cell death. The compound’s antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position of the thieno ring fusion.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives have an amine group instead of the carbonyl group at the 4-position.
Uniqueness
3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 2,6-dichlorobenzyl group, which enhances its biological activity. This structural feature distinguishes it from other thienopyrimidinones and contributes to its potent antimicrobial and antitumor properties .
Properties
Molecular Formula |
C13H8Cl2N2OS |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-9-2-1-3-10(15)8(9)6-17-7-16-11-4-5-19-12(11)13(17)18/h1-5,7H,6H2 |
InChI Key |
QJFVGZDCCKNVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3)Cl |
Origin of Product |
United States |
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